molecular formula C21H24ClNO4 B11934542 [5-chloro-3-[(1E,3E)-3,5-dimethylhepta-1,3-dienyl]-6-hydroxy-7-methyl-8-oxoisoquinolin-7-yl] acetate

[5-chloro-3-[(1E,3E)-3,5-dimethylhepta-1,3-dienyl]-6-hydroxy-7-methyl-8-oxoisoquinolin-7-yl] acetate

Cat. No.: B11934542
M. Wt: 389.9 g/mol
InChI Key: TYTKCJXGLSJWJW-NJHPPEEMSA-N
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Description

[5-chloro-3-[(1E,3E)-3,5-dimethylhepta-1,3-dienyl]-6-hydroxy-7-methyl-8-oxoisoquinolin-7-yl] acetate is a complex organic compound with a unique structure that includes a chloro-substituted isoquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-chloro-3-[(1E,3E)-3,5-dimethylhepta-1,3-dienyl]-6-hydroxy-7-methyl-8-oxoisoquinolin-7-yl] acetate typically involves multiple steps. One common method includes the condensation of aromatic aldehydes with 2,2-dichlorobut-2-en-3-one in the presence of a catalytic amount of sulfuric acid. This reaction produces polyconjugated 1,1-dichloro-5-arylpenta-1,4-dien-3-ones, which can then be further reacted with substituted hydrazines under mild conditions to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar multi-step synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and other advanced techniques to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

[5-chloro-3-[(1E,3E)-3,5-dimethylhepta-1,3-dienyl]-6-hydroxy-7-methyl-8-oxoisoquinolin-7-yl] acetate can undergo various types of chemical reactions, including:

    Oxidation: This reaction can be carried out using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Halogen substitution reactions can occur with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology

In biological research, [5-chloro-3-[(1E,3E)-3,5-dimethylhepta-1,3-dienyl]-6-hydroxy-7-methyl-8-oxoisoquinolin-7-yl] acetate is studied for its potential biological activities, including antimicrobial and anticancer properties .

Medicine

In medicine, this compound is being investigated for its potential therapeutic effects. Its unique structure may allow it to interact with specific biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and other high-performance materials.

Mechanism of Action

The mechanism of action of [5-chloro-3-[(1E,3E)-3,5-dimethylhepta-1,3-dienyl]-6-hydroxy-7-methyl-8-oxoisoquinolin-7-yl] acetate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s unique structure allows it to bind to these targets with high specificity, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets [5-chloro-3-[(1E,3E)-3,5-dimethylhepta-1,3-dienyl]-6-hydroxy-7-methyl-8-oxoisoquinolin-7-yl] acetate apart is its chloro-substituted isoquinoline core, which imparts unique chemical and biological properties

Properties

Molecular Formula

C21H24ClNO4

Molecular Weight

389.9 g/mol

IUPAC Name

[5-chloro-3-[(1E,3E)-3,5-dimethylhepta-1,3-dienyl]-6-hydroxy-7-methyl-8-oxoisoquinolin-7-yl] acetate

InChI

InChI=1S/C21H24ClNO4/c1-6-12(2)9-13(3)7-8-15-10-16-17(11-23-15)19(25)21(5,27-14(4)24)20(26)18(16)22/h7-12,26H,6H2,1-5H3/b8-7+,13-9+

InChI Key

TYTKCJXGLSJWJW-NJHPPEEMSA-N

Isomeric SMILES

CCC(C)/C=C(\C)/C=C/C1=CC2=C(C=N1)C(=O)C(C(=C2Cl)O)(C)OC(=O)C

Canonical SMILES

CCC(C)C=C(C)C=CC1=CC2=C(C=N1)C(=O)C(C(=C2Cl)O)(C)OC(=O)C

Origin of Product

United States

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